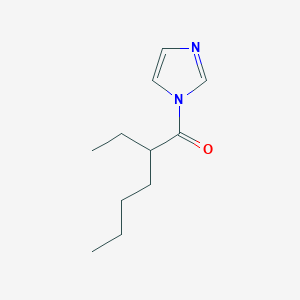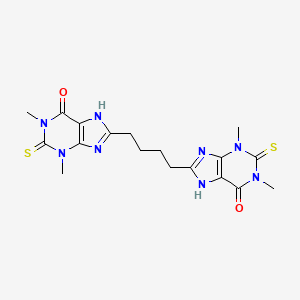
1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a difluorobenzyl group attached to the benzimidazole ring, along with a formyl and a methyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzyl chloride and 4-methylbenzimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to achieve the desired product.
Analyse Chemischer Reaktionen
1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are usually carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide) and other benzimidazole derivatives.
Uniqueness: The presence of the difluorobenzyl group and the formyl group in this compound imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives. Its specific substitution pattern allows for targeted interactions with molecular targets, leading to its potential use in various applications.
Eigenschaften
CAS-Nummer |
199594-83-7 |
|---|---|
Molekularformel |
C16H12F2N2O |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H12F2N2O/c1-10-4-2-7-14-16(10)19-15(9-21)20(14)8-11-12(17)5-3-6-13(11)18/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
CFJPQJGZSJYYIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C=O)CC3=C(C=CC=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)






![{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile](/img/structure/B12931886.png)

![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)



